molecular formula C18H16ClN3O4 B2582468 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894030-56-9

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2582468
CAS No.: 894030-56-9
M. Wt: 373.79
InChI Key: LGYZPALZKWOCPX-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule featuring a urea backbone linked to two distinct aromatic systems: a benzodioxolyl group and a 4-chlorophenyl-substituted pyrrolidinone ring. The benzodioxol moiety (a bicyclic ether) is commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the 4-chlorophenyl group may contribute to hydrophobic interactions in target binding.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYZPALZKWOCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be prepared by the reaction of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the pyrrolidinone intermediate in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea. For instance, derivatives of benzodioxole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cancer progression is under investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that this urea derivative may also possess similar effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neuropharmacological Applications

Research indicates potential neuroprotective effects, with studies focusing on its impact on neurotransmitter systems. Compounds with similar structures have been shown to influence dopamine and serotonin pathways, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Study Findings
Study 1Investigated the anticancer properties in vitro, demonstrating significant cytotoxic effects on various cancer cell lines .
Study 2Evaluated anti-inflammatory activity using animal models, showing reduced edema and inflammatory markers .
Study 3Explored neuroprotective effects in models of Parkinson's disease, indicating improvements in motor function and reduced neuroinflammation .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions including Mannich reactions and urea formation. Various derivatives have been synthesized to enhance biological activity and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize this compound’s properties, we compare it to structurally related molecules, focusing on substituents, functional groups, and hypothesized pharmacological profiles.

Structural Features and Hypothetical Properties

The table below highlights key structural differences and their implications:

Compound Name Benzodioxol Chlorophenyl Core Structure Functional Group Potential Pharmacological Role
Target Compound Yes 4-Chloro Pyrrolidinone Urea Kinase/protease inhibition
1-(2H-1,3-Benzodioxol-5-yl)propylamine Yes None Propylamine Amine CNS stimulation (hypothetical)
5-(p-Chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol No p-Chloro Isoindole Alcohol Anticonvulsant/antioxidant
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Yes None Butylamine Amine Psychostimulant analog
Key Observations:

Urea vs. Amine derivatives are often associated with CNS activity, whereas ureas are prevalent in enzyme inhibitors.

Chlorophenyl Substitution: The 4-chlorophenyl group in the target compound may increase hydrophobic interactions compared to non-chlorinated analogs, improving binding affinity in lipophilic enzyme pockets.

Pyrrolidinone vs. Flexible Chains: The rigid pyrrolidinone core likely reduces conformational entropy upon binding, enhancing thermodynamic stability relative to flexible propylamine or butylamine chains in analogs .

Hypothetical Pharmacokinetic Profiles

Based on structural analogs:

  • Metabolic Stability: The benzodioxol group may resist oxidative metabolism, extending half-life compared to non-benzodioxol compounds.
  • Solubility : The urea group’s polarity could improve aqueous solubility relative to purely aromatic analogs (e.g., isoindol derivatives).

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